molecular formula C7H11NO B2514429 4-Methyl-3-oxohexanenitrile CAS No. 42124-66-3

4-Methyl-3-oxohexanenitrile

Cat. No.: B2514429
CAS No.: 42124-66-3
M. Wt: 125.171
InChI Key: XWIHHAWAPXYFOX-UHFFFAOYSA-N
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Description

4-Methyl-3-oxohexanenitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . Its structure can be represented by the SMILES notation CCC(C)C(=O)CC#N and its CAS registry number is 42124-66-3 . This product is intended for research purposes and is not intended for human or veterinary use. As a beta-ketonitrile, this compound possesses two key functional groups—a ketone and a nitrile—that make it a versatile intermediate in organic synthesis. Researchers can utilize this structure for further chemical modifications, such as cyclization reactions or as a building block for more complex molecules. The specific applications, research value, and mechanism of action for this compound are areas ripe for investigation and can be explored by scientists in various fields. For safe handling, please refer to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6(2)7(9)4-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHHAWAPXYFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42124-66-3
Record name 4-methyl-3-oxohexanenitrile
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Advanced Synthetic Methodologies for 4 Methyl 3 Oxohexanenitrile and Analogous β Ketonitriles

Base-Mediated Acylation Reactions

Base-mediated acylation represents a classical and direct approach to forming the β-ketonitrile scaffold. This method involves the reaction of a nitrile, which possesses an acidic α-proton, with an acylating agent in the presence of a strong base. The base deprotonates the α-carbon of the nitrile to generate a nucleophilic nitrile anion (a resonance-stabilized carbanion), which then attacks the electrophilic carbonyl carbon of the acylating agent. nih.gov

Direct Acylation of Nitrile Anions with Unactivated Esters

The direct acylation of nitrile anions with esters is a foundational method for synthesizing β-ketonitriles. nih.gov This reaction typically requires at least two equivalents of the base because the resulting β-ketonitrile product is more acidic than the starting nitrile, leading to its deprotonation by the base. nih.gov A general synthesis for 3-oxo-4-methylpentanenitrile involves dissolving an ester like ethyl isobutyrate in a solvent such as Tetrahydrofuran (B95107) (THF), followed by the addition of a strong base and then acetonitrile (B52724). chemicalbook.com

Historically, bases like sodium amide and sodium ethoxide were employed. nih.gov More contemporary methods utilize potassium tert-butoxide (KOt-Bu), which has proven effective for the acylation of the acetonitrile anion with various esters in ethereal solvents. nih.govresearchgate.net For instance, the reaction of esters with nitriles in the presence of KOt-Bu in a microwave reactor has been used to produce a range of β-ketonitriles with moderate to good yields. utsa.edu

Table 1: Synthesis of β-Ketonitriles via Base-Mediated Acylation of Esters This table is interactive. Users can sort columns by clicking on the headers.

Ester Reactant Nitrile Reactant Base Solvent Conditions Yield Reference
Ethyl Isobutyrate Acetonitrile Potassium tert-butoxide THF Room Temperature Not specified chemicalbook.com
Various Esters Various Nitriles Potassium tert-butoxide THF Microwave, 10 min 30-72% utsa.edu
Various Esters Cyanomethylenes Potassium tert-butoxide Not specified Ambient Moderate-Good researchgate.netresearchgate.net

Utilization of Acyl Chlorides and Anhydrides in Acylation

Acyl chlorides and acid anhydrides are more reactive acylating agents than esters, which can lead to more efficient reactions. pressbooks.pubchemrevise.org Their higher reactivity means they can react readily with nucleophiles, making them excellent starting materials for producing other carboxylic acid derivatives. pressbooks.pub The reaction of an acyl chloride with a nitrile anion, generated in situ, provides a direct route to β-ketonitriles.

A patented method for synthesizing 4-methyl-3-oxo-valeronitrile, a close analog of 4-methyl-3-oxohexanenitrile, uses isobutyryl chloride as the acylating agent. In this process, acetonitrile is treated with potassium methoxide (B1231860) and heated, followed by the dropwise addition of isobutyryl chloride to yield the final product with high purity and yield. google.com This highlights the industrial applicability of using highly reactive acyl chlorides for efficient synthesis.

Table 2: Synthesis of 4-Methyl-3-oxo-valeronitrile using Isobutyryl Chloride This table is interactive. Users can sort columns by clicking on the headers.

Acetonitrile (eq.) Potassium Methoxide (eq.) Isobutyryl Chloride (eq.) Temperature Reaction Time Yield Purity Reference
1.5 1.2 1 70°C 3h 95.5% 99.2% google.com
3.0 2.0 1 82°C 3h 97.2% 99.5% google.com
5.0 3.5 1 90°C 4h 96.3% 99.3% google.com

Optimization of Base and Solvent Systems for Reaction Efficiency

The choice of base and solvent is critical for maximizing the yield and minimizing side reactions in the synthesis of β-ketonitriles. Strong, non-nucleophilic bases are preferred to avoid unwanted reactions with the acylating agent or the nitrile itself. Potassium tert-butoxide (KOt-Bu) is a commonly used inexpensive base for these acylations. nih.gov

The solvent system also plays a crucial role. Ethereal solvents like Tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and methyl tert-butyl ether (MTBE) are frequently employed. nih.gov Research has shown that the addition of catalytic amounts of certain co-solvents or additives can significantly improve reaction outcomes. For example, adding a small quantity of isopropanol (B130326) (IPA) or 18-crown-6 (B118740) ether was found to be necessary to facilitate the reaction and reduce the formation of side-products when using KOt-Bu in THF under ambient conditions. nih.gov In the synthesis of a thiophene-substituted β-ketonitrile, using 10 mol % of 18-crown-6 as an additive improved the yield, which was further enhanced to 67% when 2-MeTHF was used as the primary solvent. nih.gov

Electrophilic Cyanation Strategies

An alternative to building the β-ketonitrile framework through acylation is electrophilic cyanation. This "umpolung" (reactivity reversal) strategy involves generating an enolate from a ketone or a related precursor, which then acts as a nucleophile to attack an electrophilic cyanide-transfer reagent. rsc.org This approach is particularly useful for synthesizing β-ketonitriles with a wide range of substituents. thieme-connect.com

Cyanation via Ketone Enolates

A highly efficient protocol for the electrophilic cyanation of ketones involves the use of boron enolates. bohrium.comdntb.gov.uanih.gov This method demonstrates broad substrate scope and good functional-group compatibility. bohrium.com In this process, a ketone is first converted into a boron enolate, which then reacts with an electrophilic cyanating agent. rsc.org

Commonly used cyanating reagents for this transformation include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and p-toluenesulfonyl cyanide (TsCN). bohrium.comdntb.gov.uanih.gov The reaction proceeds smoothly under mild conditions and can be applied to various types of ketones to produce the corresponding β-ketonitriles in high yields. rsc.org This method is also effective for synthesizing β-ketonitriles that contain a sterically hindered quaternary α-carbon center. bohrium.comnih.govresearchgate.net Optimization studies have shown that factors like solvent choice and reaction temperature can influence the product yield. For instance, increasing the temperature to 40°C in THF was found to improve the yield of the desired product. bohrium.com

Electrophilic Cyanation of β-Keto Carbonyl Precursors

The direct α-cyanation of β-keto esters and amides provides another powerful route to highly functionalized nitriles. A notable development in this area is the use of hypervalent iodine-based cyanating reagents, such as cyano benziodoxole. nih.govrsc.orgdntb.gov.uaresearchgate.net This method is remarkably rapid and efficient, often proceeding to completion within minutes at room temperature without the need for a catalyst or base. nih.govrsc.orgresearchgate.net

The reaction is typically performed in a solvent like Dimethylformamide (DMF). nih.govresearchgate.net This approach allows for the synthesis of complex β-ketonitriles, particularly those with quaternary carbon centers, in high to excellent yields. nih.govrsc.org The use of these hypervalent iodine reagents represents a significant advance, offering a direct and operationally simple alternative to traditional methods that may require harsh conditions or less accessible reagents. dntb.gov.ua

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers powerful and versatile methods for constructing the β-ketonitrile framework. These reactions often proceed with high efficiency and selectivity under mild conditions. researchgate.netnih.gov

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions represent a potent strategy for the synthesis of ketones and their derivatives, including β-ketonitriles. rsc.org These reactions involve the incorporation of a carbon monoxide (CO) molecule into an organic substrate, typically an aryl or alkenyl halide, in the presence of a suitable nucleophile. nih.gov The process allows for the formation of a new carbon-carbonyl carbon bond, providing direct access to the keto functional group. nih.govyoutube.com

Various palladium catalysts are effective for these transformations, which are crucial for manufacturing intermediates for pharmaceuticals and other industrial products. rsc.org While direct examples for this compound are specific, the general methodology is broadly applicable to the synthesis of diverse ketonitriles from readily available starting materials. researchgate.net The Fukuyama coupling, for instance, utilizes a thioester and an organozinc halide in a palladium-catalyzed reaction that proceeds under mild conditions, showcasing broad functional group compatibility. youtube.com

Table 1: Examples of Carbonylative Cross-Coupling Reactions for Ketone Synthesis

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Carbonylative SuzukiAryl Halides, Boronic AcidsPalladium CatalystDiaromatic Ketones nih.gov
Carbonylative HeckIodoarenes, StyrenePalladium CatalystAromatic Enones nih.gov
Carbonylative SonogashiraIodoarenes, PhenylacetylenePalladium/Copper Catalystα,β-Alkynyl Ketones nih.gov
Fukuyama CouplingThioesters, Organozinc HalidesPalladium CatalystKetones youtube.com
Carbonylative NegishiIodoarenes, Benzyl ChloridePalladium Catalyst1,2-Diarylethanones nih.gov

This table presents generalized examples of carbonylative coupling reactions that form the basis for synthesizing various ketone structures, including the precursors to or analogues of β-ketonitriles.

Hydrogen Transfer Catalysis from α,β-Unsaturated Nitriles

A novel and atom-economical approach for synthesizing β-ketonitriles involves the ruthenium-catalyzed cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols. rsc.orgrsc.org This methodology operates via a hydrogen transfer catalysis mechanism, offering high regioselectivity and functional group tolerance. rsc.org The reaction hydroacylates the unsaturated nitrile with an aldehyde, leading exclusively to the branched β-ketonitrile product without the need for a chelating directing group. rsc.org

This strategy is significant as it utilizes feedstock chemicals like acrylonitrile (B1666552) and its derivatives to produce versatile β-ketonitriles. rsc.org The reaction can be performed with a wide array of non-chelating aromatic and aliphatic aldehydes, demonstrating excellent functional tolerance. rsc.org Furthermore, the use of alcohols as coupling partners has also been achieved, expanding the scope of this transformation. researchgate.net

Mechanistic Insights into Ruthenium-Catalyzed Cross-Coupling

The mechanism of the ruthenium-catalyzed hydroacylation of α,β-unsaturated nitriles sheds light on the reaction's high selectivity. rsc.org The process is believed to proceed through several key steps:

Hydrometalation : The reaction initiates with the reversible hydrometalation of the α,β-unsaturated nitrile by a ruthenium hydride catalyst. rsc.org

Formation of a Keteniminate Intermediate : A critical step involves the formation of a keteniminate ruthenium species. rsc.orgrsc.org This intermediate is formed from an α-cyano alkyl ruthenium species and is crucial for the subsequent carbonyl addition. rsc.org DFT studies have identified the formation of κ-N-coordinated keteniminates through a selective 1,4-hydride transfer from a pincer-based Ru-H complex. researchgate.net

Carbonyl Addition : The keteniminate intermediate undergoes a nucleophilic addition to the aldehyde or alcohol coupling partner. rsc.org

β-Hydride Elimination : The final step is a β-hydride elimination from a β-cyano alkoxy ruthenium species, which regenerates the catalyst and releases the desired β-ketonitrile product. rsc.org

This hydrogen transfer catalytic cycle represents a new application for α,β-unsaturated nitriles in reductive C-C coupling reactions. researchgate.net

Molecular Rearrangement Pathways

Molecular rearrangements provide an alternative and powerful route to complex carbonyl compounds from different starting materials. The Pinacol rearrangement, in particular, has been successfully applied to the synthesis of substituted oxohexanenitriles.

Pinacol Rearrangement in the Formation of Substituted Oxohexanenitriles (e.g., 4-Ethyl-4-methyl-3-oxohexanenitrile)

The Pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone. masterorganicchemistry.combyjus.com The reaction mechanism involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migratory shift of an adjacent group to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone product. wikipedia.orgchemistrysteps.com

A convenient synthesis of 4-ethyl-4-methyl-3-oxohexanenitrile has been developed utilizing a Pinacol rearrangement as the key step. lookchem.com The synthesis begins with a symmetrical diol, which undergoes rearrangement to form the ketone 4-ethyl-4-methyl-3-hexanone. This ketone is then elaborated through bromination followed by reaction with sodium cyanide to afford the target β-ketonitrile. lookchem.com

Table 2: Synthesis of 4-Ethyl-4-methyl-3-oxohexanenitrile via Pinacol Rearrangement

StepStarting MaterialReagentsIntermediate/ProductReference
1. Rearrangement3,4-Diethyl-3,4-hexanediol (symmetrical diol 3)Acid Catalyst4-Ethyl-4-methyl-3-hexanone (ketone 7) lookchem.com
2. Bromination4-Ethyl-4-methyl-3-hexanone (7)Br₂, MeOH2-Bromo-4-ethyl-4-methyl-3-hexanone (9) lookchem.com
3. Cyanation2-Bromo-4-ethyl-4-methyl-3-hexanone (9)KCN, EtOH/H₂O4-Ethyl-4-methyl-3-oxohexanenitrile (1) lookchem.com

Stereochemical Considerations in Rearrangement Processes

The stereochemistry of the starting diol plays a critical role in the outcome of the Pinacol rearrangement. wikipedia.orgnumberanalytics.com The migration of a group to the carbocation center is highly sensitive to the stereochemical arrangement of the starting material. numberanalytics.com

In cyclic systems, an alkyl group that is positioned trans to the leaving hydroxyl group will preferentially migrate. wikipedia.org The migration of cis-alkyl groups is significantly slower. wikipedia.org This stereoelectronic requirement indicates that the rearrangement is largely a concerted process. wikipedia.org The stereospecificity of the rearrangement is a key feature; for example, the semi-pinacol rearrangement of enantiopure α-hydroxy epoxides proceeds with very high levels of stereospecificity, making it a reliable method for constructing stereodefined products. nih.gov The migratory aptitude of different groups (e.g., phenyl vs. methyl) and the stability of the intermediate carbocation are the determining factors that are influenced by the stereochemistry of the diol. chemistrysteps.comnumberanalytics.com

Green Chemistry Principles in β-Ketonitrile Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the development of sustainable and recyclable catalysts, and the design of more atom-economical reactions.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. researchgate.net Traditional methods for synthesizing β-ketonitriles often relied on hazardous solvents. Recent research has focused on developing greener alternatives and solvent-free reaction conditions.

A notable green approach involves the acylation of acetonitrile anions with esters using potassium tert-butoxide (KOt-Bu) in ethereal solvents like tetrahydrofuran (THF). nih.govnih.gov This method avoids more hazardous reagents and solvents. The addition of a catalytic amount of isopropanol has been shown to facilitate the reaction, potentially by increasing the solubility of the base and the resulting nitrile salt, thereby accelerating the reaction rate under ambient conditions. nih.gov Ethyl acetate (B1210297) is another example of an environmentally friendly solvent that has been successfully used in oxidation reactions to produce carbonyl compounds, a reaction class relevant to β-ketonitrile synthesis. organic-chemistry.org

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating solvent use entirely. These reactions can lead to higher efficiency, easier product separation, and reduced waste. cmu.edu For instance, the multi-component synthesis of dihydro-1H-pyrazolo-[3,4-b]pyridines from β-ketonitriles has been achieved under solvent-free conditions at 80 °C using a reusable catalyst. rsc.org Similarly, a "solvent-free" protocol has been developed for the synthesis of related 4-oxoalkane-1,1,2,2-tetracarbonitriles. researchgate.net In some cases, a reactant can also serve as the solvent; for example, in the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, excess aniline (B41778) is used as the solvent, simplifying the process. google.com

Table 1: Comparison of Solvents in the Synthesis of β-Ketonitrile Analogs and Related Compounds
Reaction TypeSolvent SystemKey AdvantagesReference
Ester AcylationTetrahydrofuran (THF) with catalytic IsopropanolAvoids hazardous reagents, ambient conditions, improved reaction rate. nih.gov
Alcohol OxidationEthyl AcetateEnvironmentally friendly solvent, mild conditions. organic-chemistry.org
Multi-component Heterocycle SynthesisSolvent-FreeEliminates solvent waste, potential for catalyst recycling. rsc.org
Amidation ReactionExcess Aniline (Reactant as Solvent)Eliminates need for a separate solvent. google.com

Sustainable catalysis focuses on using non-toxic, abundant, and recyclable catalysts to drive chemical transformations efficiently. The synthesis of β-ketonitriles has benefited significantly from innovations in this area.

Traditional syntheses often employed stoichiometric amounts of strong, hazardous bases like sodium amide. nih.gov A greener alternative is the use of inexpensive and safer bases like potassium tert-butoxide (KOt-Bu). nih.govresearchgate.net Beyond simple bases, metal-free catalytic systems are gaining prominence. N-Heterocyclic carbenes (NHCs) have been used to catalyze the radical coupling of aldehydes and azobis(isobutyronitrile) to form β-ketonitriles, avoiding the use of transition metals entirely. acs.org Another metal-free approach involves the cyanation of α-CF3 carbonyls using aqueous ammonia (B1221849), which circumvents toxic cyanating agents. rsc.org

Electrochemical synthesis offers a sustainable pathway by using electricity to drive reactions, minimizing the need for chemical oxidants or reductants. researchgate.net This has been applied to the cyanation of aryl methyl ketones to produce β-ketonitriles. researchgate.net

Where metals are necessary, the focus is on high efficiency and recyclability. Palladium-catalyzed additions of organoboron reagents to dinitriles have been developed as a practical method for β-ketonitrile synthesis. organic-chemistry.org To improve sustainability, researchers have developed recyclable catalysts, such as a hypervalent iodine(III) reagent for TEMPO-catalyzed oxidations, which can be recovered at an 86% rate. organic-chemistry.org Another example is a sulfonic acid-functionalized MCM-41 solid catalyst, which is effective and reusable for the solvent-free synthesis of heterocycles from β-ketonitriles. rsc.org

Table 2: Examples of Sustainable Catalytic Systems for β-Ketonitrile Synthesis
Catalytic SystemReaction TypeKey Sustainability Feature(s)Reference
Potassium tert-butoxide (KOt-Bu)Ester AcylationInexpensive, safer alternative to sodium amide. nih.govnih.gov
N-Heterocyclic Carbene (NHC)Radical CouplingMetal-free catalysis. acs.org
IodineMulti-component CyclizationAbundant and less toxic metal-free catalyst. rsc.org
Electrochemical Anodic OxidationCyanation of KetonesReagent-free oxidation, uses electricity. researchgate.net
PTPSA@MCM-41Multi-component Heterocycle SynthesisSolid, reusable catalyst for solvent-free reactions. rsc.org
TEMPO / Recyclable Iodine(III) ReagentAlcohol OxidationRecyclable oxidant, environmentally benign solvent. organic-chemistry.org

Continuous Flow Chemistry and Process Intensification

Process intensification involves developing novel equipment and techniques to create dramatically smaller, safer, and more efficient manufacturing plants. ccdcindia.com Continuous flow chemistry is a key enabling technology for process intensification, where reactants are pumped through a network of tubes or microreactors, offering superior control over reaction parameters compared to traditional batch reactors. youtube.com

The transition from batch to continuous flow synthesis requires careful consideration of reactor design and the optimization of reaction parameters. Common flow reactor types include simple tubing (capillary) reactors and packed-bed reactors, where a tube is filled with a solid catalyst or reagent. youtube.comunits.it The small dimensions of flow reactors enhance heat and mass transfer, allowing for safer operation at high temperatures and pressures and improving reaction selectivity. youtube.comnih.gov

Key parameters that are optimized in flow chemistry include temperature, pressure, residence time (the time reactants spend in the reactor), and stoichiometry (the ratio of reactants). acs.org For example, a continuous-flow protocol for preparing nitriles from carboxylic acids was optimized at 350 °C and 65 bar with a residence time of 25 minutes. acs.org Autonomous self-optimizing systems, which use algorithms to systematically vary reaction parameters, have been developed to rapidly identify the optimal conditions for multi-step syntheses, significantly accelerating process development. acs.org These algorithms can explore a multi-dimensional search space defined by variables like temperature, residence time, and reagent loading to maximize product yield. acs.org

Table 3: Parametric Optimization in Continuous Flow Synthesis
ReactionOptimized ParametersReactor TypeKey FindingsReference
Carpanone Synthesis (Multi-step)Temperature, Residence Time, Stoichiometry, Base LoadingCustom Flow ReactorAutonomous algorithm successfully found optimal conditions without prior knowledge of the reaction. acs.org
Aldol CondensationTemperature (120 °C), Residence Time (1 min)Stainless Steel CoilSuccessful translation from optimized microwave batch conditions to flow, achieving 90% yield. units.it
Acid-Nitrile ExchangeTemperature (350 °C), Pressure (65 bar), Residence Time (25 min)Not specifiedHigh temperature/pressure conditions enabled catalyst-free nitrile synthesis. acs.org

A significant advantage of continuous flow technology is the ability to "telescope" multiple reaction steps into a single, uninterrupted process. youtube.com In a telescoped synthesis, the product stream from one reactor is fed directly into the next, where a subsequent transformation occurs. This avoids the need for manual handling, isolation, and purification of intermediates, which reduces waste, saves time, and allows for the safe handling of unstable or hazardous intermediates. youtube.com

The synthesis of the anti-inflammatory drug nabumetone (B1676900) has been demonstrated in a two-step telescoped flow process. units.it Similarly, β-keto esters have been synthesized in-flow and immediately condensed with amidines in a subsequent step to produce substituted pyrimidines. nih.gov More complex integrations have been achieved, including a fully telescoped, enantioselective synthesis of a chiral active pharmaceutical ingredient (API) that incorporated a photoredox organocatalytic step within the continuous sequence. unimi.it Such integrated systems represent the cutting edge of process intensification, enabling the on-demand production of complex molecules with high efficiency and minimal manual intervention. youtube.com

Chemical Reactivity and Derivatization Pathways of 4 Methyl 3 Oxohexanenitrile

Keto-Enol Tautomerism and Enolate Chemistry

The reactivity of 4-Methyl-3-oxohexanenitrile is fundamentally influenced by the equilibrium between its keto and enol tautomers. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that rapidly interconvert. orgoreview.com In this case, the compound exists as a mixture of the primary keto form and its corresponding enol form, where a proton has migrated from the alpha-carbon to the carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. libretexts.org The presence of both a ketone and a nitrile group on adjacent carbons introduces complex electronic effects that govern the position of this equilibrium and the subsequent reactivity of the molecule.

Investigating Substituent Effects on Tautomeric Equilibria

The equilibrium between the keto and enol forms of β-ketonitriles is highly sensitive to environmental and structural factors, including solvent polarity and the nature of substituents. researchgate.netscirp.org Intramolecular hydrogen bonding is a primary factor stabilizing the enol form. researchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role in determining which tautomer predominates. In nonpolar solvents, the enol form is often stabilized by the formation of an internal hydrogen bond between the hydroxyl proton and the nitrogen of the nitrile group. In polar, hydrogen-bond-accepting solvents like DMSO, the solvent molecules themselves can stabilize the enol form through intermolecular hydrogen bonding, often leading to a higher proportion of the enol tautomer compared to less polar solvents like chloroform. researchgate.net A study on various β-ketonitriles demonstrated this solvent-dependent shift in equilibrium. researchgate.net

Table 1: Effect of Solvent on Keto-Enol Equilibrium in Representative β-Ketonitriles This table is illustrative, based on general findings for β-ketonitriles, as specific data for this compound is not available.

SolventDielectric Constant (ε)Predominant TautomerRationale
Chloroform-d (CDCl₃)4.8KetoLower polarity favors the more stable keto C=O bond over the C=C bond. libretexts.orgresearchgate.net
Acetone-d₆20.7Keto/Enol MixtureIntermediate polarity allows for a measurable equilibrium between both forms. researchgate.net
DMSO-d₆46.7EnolHigh polarity and hydrogen-bond accepting nature strongly stabilize the enol tautomer. researchgate.net

Structural (Substituent) Effects: The substituents on the carbon framework also influence the tautomeric balance. In this compound, the methyl group at the α-position (C4) can affect the stability of the potential enol forms through electronic and steric effects. Electron-donating groups, like the alkyl substituents in this molecule (methyl and ethyl groups), generally stabilize the keto form. ed.gov However, the interplay with the strongly electron-withdrawing nitrile group is complex. Studies on related β-dicarbonyl compounds show that electron-withdrawing substituents at the α-carbon tend to favor the enol form. ed.gov For this compound, the dominant keto form is generally expected, but the enol tautomer remains a key reactive intermediate. libretexts.org

Regioselectivity in Enolate Formation and Reactivity

The formation of an enolate anion through deprotonation of an α-hydrogen is one of the most important reactions of carbonyl compounds. bham.ac.uk As an unsymmetrical ketone, this compound has two non-equivalent α-carbons, at the C2 and C4 positions, leading to the possibility of two different enolates. The ability to selectively form one regioisomer over the other is crucial for controlling subsequent reactions, such as alkylation. stackexchange.compharmacy180.com This selectivity is governed by the principles of kinetic versus thermodynamic control. bham.ac.ukbham.ac.uk

Kinetic Enolate: The kinetic enolate is the one that forms fastest. stackexchange.com This typically occurs by removing the most acidic proton. In this compound, the protons at C2 are significantly more acidic because they are flanked by two electron-withdrawing groups: the carbonyl (C=O) and the nitrile (C≡N). mnstate.edumasterorganicchemistry.com Formation of the kinetic enolate is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF. bham.ac.uklibretexts.org These conditions ensure rapid and irreversible deprotonation at the most acidic site. bham.ac.uk

Thermodynamic Enolate: The thermodynamic enolate is the most stable enolate. stackexchange.com This is generally the enolate with the more substituted double bond. masterorganicchemistry.com Deprotonation at the C4 position of this compound would yield the more substituted enolate. This product is favored under conditions that allow for equilibration between the two possible enolates. Such conditions include using a weaker base (e.g., sodium ethoxide), a protic solvent, and higher reaction temperatures. stackexchange.combham.ac.uk

Table 2: Conditions for Regioselective Enolate Formation

Enolate TypeFavored ConditionsResulting Enolate of this compound
Kinetic Strong, hindered base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78 °C). bham.ac.ukbham.ac.ukAnion at C2 (more acidic position)
Thermodynamic Weaker base (e.g., NaOEt, KOt-Bu), protic or aprotic solvent, higher temperature (e.g., 25 °C or higher). stackexchange.combham.ac.ukAnion at C4 (forms more substituted double bond)

Transformations of the Carbonyl Functionality

The ketone moiety is a primary site for chemical transformations, including reduction, oxidation, and nucleophilic additions.

Reduction and Oxidation Reactions of the Ketone Moiety

Reduction: The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 3-hydroxy-4-methylhexanenitrile. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) are effective for this transformation. fiveable.me The choice of reagent is important, as LiAlH₄ would also reduce the nitrile group. Therefore, for selective reduction of the ketone, NaBH₄ is preferred. Furthermore, asymmetric reduction can be achieved using biocatalytic methods. Studies have shown that recombinant carbonyl reductase enzymes can reduce β-ketonitriles to optically pure (R)-β-hydroxy nitriles with high yields and excellent enantioselectivity. organic-chemistry.org

Oxidation: The oxidation of the ketone in this compound is not a common transformation. Strong oxidizing agents would likely lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group or oxidation of other parts of the molecule. While electrochemical methods for the oxidative cyanation of ketones exist, these are synthetic routes to β-ketonitriles rather than reactions of them. researchgate.net

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org

This reaction pathway allows for the introduction of various alkyl, aryl, or other functional groups at the C3 position. For example, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) leads to the formation of tertiary alcohols. Because these reagents are highly reactive, they typically add irreversibly. masterorganicchemistry.com

Table 3: Examples of Nucleophilic Addition to this compound

Nucleophile (Reagent)Product after Workup
Methylmagnesium bromide (CH₃MgBr)3,4-Dimethyl-3-hydroxyhexanenitrile
Phenyl lithium (C₆H₅Li)3-Hydroxy-4-methyl-3-phenylhexanenitrile
Sodium cyanide (NaCN) / H⁺3-Cyano-3-hydroxy-4-methylhexanenitrile (a cyanohydrin)

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo several important transformations, providing pathways to other key chemical structures like carboxylic acids, amides, and amines.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (4-methyl-3-oxohexanamide) or further to a carboxylic acid (4-methyl-3-oxohexanoic acid). This reaction is typically carried out under strong acidic or basic conditions with heating. Enzymatic hydrolysis offers a milder alternative. For instance, nitrilase enzymes can convert β-ketonitriles into the corresponding β-hydroxy carboxylic acids in a two-step process involving initial reduction of the ketone. organic-chemistry.org

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Platinum catalyst) can accomplish this, yielding 1-amino-4-methylhexan-3-one. When using LiAlH₄, both the nitrile and the ketone would be reduced simultaneously.

Participation in Cyclizations: β-Ketonitriles are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. rsc.orgnih.gov The nitrile and the adjacent active methylene (B1212753) group (C2) can participate in condensation and cascade reactions with other reagents to form substituted pyridines, pyrimidines, pyrazoles, and other ring systems of interest in medicinal chemistry. rsc.org

Selective Hydrolysis and Amidation Processes

The nitrile group of β-ketonitriles like this compound can be selectively transformed into amides or carboxylic acids.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This process typically proceeds through an amide intermediate to form a β-keto acid. For instance, treatment with a strong acid like concentrated HCl or a strong base like NaOH followed by acidification would convert this compound into 4-methyl-3-oxohexanoic acid. These β-keto acids are notable for their propensity to undergo decarboxylation upon heating, yielding a ketone. mdpi.com

Amidation: The synthesis of β-keto amides from β-ketonitriles is a crucial transformation, as the products are precursors to various biologically active compounds and heterocyclic systems. rsc.orgbuchler-gmbh.com This can be achieved through controlled hydrolysis where the reaction is stopped at the amide stage, or by reacting the β-ketonitrile with nucleophilic amines under specific catalytic conditions. rsc.org The resulting 4-methyl-3-oxohexanamide retains the core structure while introducing a new functional handle for further diversification.

Table 1: Potential Hydrolysis and Amidation Products of this compound

Starting MaterialReaction TypeTypical ReagentsProduct
This compoundHydrolysisH3O+ or NaOH(aq) then H3O+4-Methyl-3-oxohexanoic acid
This compoundAmidationControlled hydrolysis (e.g., NaOH in refluxing water)4-Methyl-3-oxohexanamide

Reductions to Amines and Imines

The two electrophilic centers in this compound, the carbonyl carbon and the nitrile carbon, can be selectively or exhaustively reduced using various hydride reagents.

Selective Reduction of the Ketone: The ketone can be selectively reduced in the presence of the nitrile using milder reducing agents like sodium borohydride (NaBH₄). wikipedia.orgsynarchive.comlscollege.ac.in This reaction, typically performed in an alcohol solvent like methanol (B129727) or ethanol (B145695), would yield 4-methyl-3-hydroxyhexanenitrile, converting the ketone into a secondary alcohol while leaving the nitrile group intact. lscollege.ac.innih.gov

Exhaustive Reduction to Amino Alcohols: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is capable of reducing both the ketone and the nitrile functionalities. nih.govamanote.com Treatment of this compound with LiAlH₄ in an anhydrous solvent like THF, followed by an aqueous workup, would result in the formation of 4-amino-2-methylhexan-3-ol. wikipedia.orgamanote.comrsc.org

Reduction to Amines via Imines (Reductive Amination): The ketone functionality can be converted into an amine through reductive amination. This process involves the reaction of this compound with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ. Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective for this transformation because they are selective for the protonated imine (iminium ion) over the ketone starting material.

Table 2: Reduction Pathways for this compound

ReagentFunctionality ReducedProduct
Sodium Borohydride (NaBH4)Ketone only4-Methyl-3-hydroxyhexanenitrile
Lithium Aluminum Hydride (LiAlH4)Ketone and Nitrile4-Amino-2-methylhexan-3-ol
Amine (e.g., R-NH2) + NaBH3CNKetone (via imine)N-substituted 1-amino-4-methylhexanenitrile

Decyanation Reactions and Their Applications

Reductive decyanation is a transformation that removes the nitrile group and replaces it with a hydrogen atom. This reaction is synthetically useful for unmasking a carbon framework after the nitrile group has served its purpose, for example, as an activating group for alpha-alkylation. For this compound, decyanation would yield 4-methylhexan-3-one.

Several methods exist for this transformation:

Dissolving Metal Reduction: The classical method involves the use of an alkali metal, such as sodium or lithium, in liquid ammonia. This method is effective for the decyanation of α-aminonitriles.

Transition Metal Catalysis: More recent methods utilize transition metal catalysts. For example, nickel-catalyzed protocols have been developed that use reductants like hydrogen gas or even ethanol.

Harsh Hydrolytic Conditions: Under severe basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, which then decarboxylates in situ to achieve a net decyanation.

Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions, enabling the construction of both carbocyclic and heterocyclic ring systems.

Construction of Carbocyclic Ring Systems

While intermolecular reactions are more common, β-ketonitriles can participate in annulation reactions to form carbocycles. One established method is the Thorpe-Ziegler reaction , which is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. To apply this to this compound, it would first need to be alkylated at the α-carbon with a halo-nitrile, creating a dinitrile precursor. Subsequent base-catalyzed intramolecular cyclization would yield a cyano-enamine, which upon acidic hydrolysis, would furnish a substituted cyclopentanone (B42830) or cyclohexanone, depending on the length of the tether.

More recently, cascade reactions involving β-ketonitriles have been developed. For example, a metal-free oxidative [2 + 1 + 1 + 1] annulation of β-ketonitriles with aldehydes has been shown to produce highly substituted cyclopentene (B43876) derivatives. In such a scenario, this compound could serve as the initial [2+1] carbon component in a reaction with an appropriate aldehyde.

Access to Diverse Heterocyclic Scaffolds

The synthesis of heterocycles is one of the most powerful applications of β-ketonitriles. The 1,3-relationship of the ketone and nitrile functionalities in this compound makes it an ideal precursor for a variety of five-membered heterocyclic rings.

Pyrazoles: The reaction of β-ketonitriles with hydrazine (B178648) or its derivatives is a classic and highly efficient method for synthesizing 5-aminopyrazoles. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile carbon. Reacting this compound with hydrazine hydrate (B1144303) would yield 5-amino-3-ethyl-4-(sec-butyl)pyrazole.

Isoxazoles: In a similar fashion, reaction with hydroxylamine (B1172632) leads to the formation of 3-aminoisoxazoles. Treatment of this compound with hydroxylamine hydrochloride in a suitable solvent like aqueous ethanol would produce 3-amino-5-ethyl-4-(sec-butyl)isoxazole.

Imidazoles: The direct synthesis of imidazoles from β-ketonitriles is less common. However, they can be accessed via a multi-step pathway. One viable route involves the conversion of the β-ketonitrile into a 1,2-diketone, a key precursor for the classical Debus-Radziszewski imidazole (B134444) synthesis. This can be achieved through a protection-oxidative-decyanation sequence. For this compound, this would involve:

Protection of the ketone group.

Oxidative decyanation to introduce a carbonyl group in place of the nitrile.

Deprotection to reveal the 1,2-diketone (2-methylhexane-3,4-dione). This diketone can then be condensed with an aldehyde and ammonia (or an ammonium (B1175870) salt) to form the corresponding trisubstituted imidazole.

Table 3: Heterocyclic Synthesis from this compound

Target HeterocycleReagent(s)General Product Structure
PyrazoleHydrazine (N2H4)5-Amino-3-ethyl-4-(sec-butyl)pyrazole
IsoxazoleHydroxylamine (NH2OH)3-Amino-5-ethyl-4-(sec-butyl)isoxazole
Imidazole1. Protection/Oxidative Decyanation/Deprotection 2. Aldehyde (R-CHO), NH3Trisubstituted Imidazole
Six-Membered Heterocycles (e.g., pyridines, pyrimidines, quinolines, chromenes)

The dual functionality of this compound, specifically the β-ketonitrile moiety, serves as a powerful tool for the synthesis of a variety of six-membered heterocyclic compounds. The active methylene group and the electrophilic centers at the ketone and nitrile carbons allow for controlled cyclization reactions.

Pyridines: Substituted pyridines can be synthesized from β-ketonitriles through multicomponent reactions. rsc.org A common method is a variation of the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source. fiveable.mepharmaguideline.com For this compound, a plausible pathway involves its reaction with an aldehyde and ammonia (or an ammonia equivalent like ammonium acetate). The reaction likely proceeds through initial Knoevenagel condensation of the aldehyde with the active methylene group of the ketonitrile, followed by Michael addition of an enamine (formed from another molecule of the ketonitrile and ammonia) and subsequent cyclization and aromatization to yield a highly substituted pyridine. baranlab.org

Pyrimidines: β-Ketonitriles are established precursors for the synthesis of pyrimidine (B1678525) derivatives, including diaminopyrimidines which are of interest in medicinal chemistry. rsc.orgutsa.edu The synthesis typically involves the condensation of the β-ketonitrile with urea, thiourea, or amidines. nih.gov Reacting this compound with guanidine (B92328), for instance, would be expected to yield a 2,4-diaminopyrimidine (B92962) derivative. The reaction proceeds by condensation of the guanidine with the ketone, followed by intramolecular cyclization via attack of a guanidine nitrogen onto the nitrile carbon. This approach provides a direct route to functionalized pyrimidine cores. organic-chemistry.org

Quinolines: The synthesis of quinolines can be achieved using β-ketonitriles via reactions like the Conrad-Limpach or Combes syntheses. iipseries.orgpharmaguideline.com A typical approach involves the reaction of an aniline (B41778) with a β-ketoester. acs.org Analogously, this compound can react with anilines under acidic or thermal conditions. The initial step is the formation of an enamine by condensation of the aniline with the ketone of the β-ketonitrile. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration, yields a 4-aminoquinoline (B48711) derivative. rsc.org Multicomponent reactions involving an aromatic amine, an aldehyde, and a β-ketonitrile also provide access to complex quinoline (B57606) structures. nih.govresearchgate.net

Chromenes: Chromene scaffolds, particularly 2-amino-4H-chromenes, are readily synthesized through a one-pot, multicomponent reaction involving a salicylaldehyde (B1680747) derivative, an active methylene compound like malononitrile, and a base catalyst. researchgate.netpsu.edu By analogy, this compound can serve as the active methylene component in a reaction with various salicylaldehydes. The reaction is typically initiated by a Knoevenagel condensation between the salicylaldehyde and the β-ketonitrile, followed by an intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the newly formed α,β-unsaturated system to close the pyran ring. msu.edunih.gov

Table 1: Proposed Synthesis of Six-Membered Heterocycles from this compound

Heterocycle Co-reactants Typical Catalyst/Conditions Expected Product Core Structure
Pyridine Aldehyde, Ammonium Acetate (B1210297) Acetic Acid, Reflux 2,4,6-Trisubstituted Pyridine
Pyrimidine Guanidine Hydrochloride Sodium Ethoxide, Ethanol 2,4-Diamino-5-sec-butyl-6-methylpyrimidine
Quinoline Aniline Polyphosphoric Acid, Heat 4-Amino-3-cyano-2-methylquinoline derivative
Chromene Salicylaldehyde Piperidine (B6355638) or Pyrrolidine (B122466), Ethanol 2-Amino-4-aryl-4H-chromene derivative
Synthesis of Spirocycles and Fused Heterocyclic Architectures

The unique structural features of this compound make it an attractive starting material for the construction of more complex polycyclic systems, including spirocycles and fused heterocycles. rsc.org

Spirocycles: The synthesis of spirocycles often involves intramolecular reactions where a single atom is the pivot for two rings. nih.gov While direct spirocyclization of this compound is not straightforward, it can be functionalized to create a precursor suitable for such transformations. For example, the active methylene group can be di-alkylated with a dihaloalkane to form a carbocyclic ring attached at the C4 position. Subsequent reactions involving the ketone and nitrile could then be used to build a second heterocyclic ring, completing the spirocyclic system. Alternatively, multicomponent reactions involving β-ketoesters have been used to generate spiro compounds, suggesting similar potential for β-ketonitriles. nih.govresearchgate.netmdpi.com

Fused Heterocyclic Architectures: β-Ketonitriles are highly effective building blocks for a variety of fused heterocyclic systems. rsc.orgscience.govcore.ac.uk A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This can be achieved by reacting this compound first with hydrazine to form a 5-aminopyrazole intermediate. rsc.org This intermediate can then undergo condensation and cyclization with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyrimidine ring. nih.gov

Another powerful method for creating fused systems is the Gewald reaction, which synthesizes 2-aminothiophenes. wikipedia.orgmdpi.com Although the classical Gewald reaction involves a ketone, an α-cyanoester, and sulfur, variations exist that could accommodate this compound. organic-chemistry.orgarkat-usa.org The resulting highly substituted aminothiophene can then be used as a scaffold for annulation reactions, leading to fused systems like thieno[2,3-d]pyrimidines.

Table 2: Proposed Synthesis of Fused Heterocycles from this compound

Fused System Reaction Sequence Key Intermediate

Chemo- and Regioselective Transformations

The multiple reactive sites in this compound present both a challenge and an opportunity for selective chemical transformations. Developing methods to control chemo- and regioselectivity is crucial for harnessing its synthetic potential.

Selective Cross-Coupling Methodologies

Modern cross-coupling reactions offer precise methods for C-C bond formation. For this compound, the α-carbon is the most likely site for such reactions after deprotonation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could potentially be applied. While typically used with halides and boronic acids, variations for α-functionalized carbonyl compounds exist. A more direct route could involve the palladium-catalyzed addition of organoboron reagents to the dinitrile system, which has been shown to produce β-ketonitriles. organic-chemistry.orgacs.org It is conceivable that under specific catalytic conditions, the α-position of this compound could be arylated or alkylated. For instance, after conversion of the ketone to an enol triflate, a Suzuki or Buchwald-Hartwig coupling could be performed selectively at that position.

N-Heterocyclic carbene (NHC)-catalyzed radical coupling reactions have also emerged as a method to form β-ketonitriles, showcasing the potential for radical-based functionalization. organic-chemistry.org

Blaise Process and Related Condensation Reactions

Blaise Process: The Blaise reaction is a classic transformation that is highly relevant to this compound. wikipedia.org It involves the reaction of a nitrile with an organozinc intermediate derived from an α-haloester to produce a β-ketoester. organic-chemistry.org Specifically, reacting this compound with an α-bromoester (e.g., ethyl bromoacetate) and activated zinc would generate a zinc-enolate that adds to the nitrile group. Subsequent hydrolysis of the resulting metalloimine intermediate would yield a β-ketoester, effectively elongating the carbon chain and introducing a new ester functionality. The work-up conditions determine the final product; acidic work-up yields the β-ketoester, while basic work-up can isolate the β-enamino ester intermediate. organic-chemistry.org

Condensation Reactions: The active methylene group of this compound is highly susceptible to condensation reactions, particularly the Knoevenagel condensation. proquest.comproquest.comresearchgate.net This reaction, typically catalyzed by a weak base like piperidine or ammonia, involves the condensation of the active methylene group with an aldehyde or ketone. This transformation is a key initial step in many of the heterocycle syntheses discussed previously (e.g., chromenes, pyridines). The resulting α,β-unsaturated ketonitrile is a versatile Michael acceptor, opening pathways for subsequent tandem reactions, including Michael additions and cyclizations. proquest.com

Table 3: Blaise Reaction with this compound

Reactants Reagents Intermediate Final Product (Acidic Workup)

Computational Chemistry and Mechanistic Investigations of 4 Methyl 3 Oxohexanenitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for analyzing the electronic structure, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, which is essential for understanding their properties and reaction mechanisms. For 4-methyl-3-oxohexanenitrile, DFT calculations can predict its most stable three-dimensional shape (conformation) by calculating the energies of various possible arrangements of its atoms. The functional properties of molecules are directly influenced by their conformational structures. nih.gov

A conformational analysis using a functional like B3LYP with a basis set such as 6-311+G(d,p) would identify the global minimum energy structure on the potential energy surface. nih.gov Such studies involve optimizing the geometry of multiple initial structures to locate all stable conformers. The analysis would focus on the rotation around key single bonds, such as the C3-C4 and C4-C5 bonds, to map out the conformational landscape. The relative energies of these conformers determine their population at thermodynamic equilibrium. Electronic properties like the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential map can also be computed. These properties are crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Below is a hypothetical table representing the kind of data that would be generated from a DFT conformational analysis of this compound, showing the relative stability of different conformers.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 178.5° (anti) 0.00 75.2
B 65.2° (gauche) 1.15 14.3

| C | -68.9° (gauche) | 1.25 | 10.5 |

This table is illustrative and based on typical energy differences found in conformational studies of flexible molecules.

Like other β-ketonitriles, this compound can exist in equilibrium between two tautomeric forms: the keto form and the enol form. fiveable.meresearchgate.net This is a chemical equilibrium between a ketone (the keto form) and an enol, which is an alkene with an alcohol group. fiveable.me The keto form is generally more stable, but the position of the equilibrium can be influenced by factors like substitution and solvent. fiveable.memasterorganicchemistry.com

Computational methods, particularly DFT, are used to determine the relative stabilities of these tautomers and the energy barrier for their interconversion. orientjchem.org Calculations involve optimizing the geometries of both the keto and enol forms and the transition state that connects them. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial as polar solvents can stabilize the more polar keto tautomer. orientjchem.org The results from these calculations provide the Gibbs free energy difference (ΔG) between the tautomers and the activation energy (ΔG‡) for the tautomerization process. Studies on similar β-dicarbonyl systems have shown that the keto form is typically more stable, but the enol form can be significantly populated, especially in non-polar solvents. orientjchem.org

Table 2: Hypothetical Tautomeric Equilibrium Data for this compound

Tautomer Solvent Relative Gibbs Free Energy (ΔG, kcal/mol) Activation Energy (ΔG‡, kcal/mol)
Keto Gas Phase 0.00 -
Enol Gas Phase +3.5 35.8
Keto Water 0.00 -
Enol Water +5.2 31.3
Keto Cyclohexane 0.00 -

| Enol | Cyclohexane | +2.9 | 36.1 |

This table is illustrative, showing expected trends where the keto form is more stable and polar solvents further favor the keto form. Activation energies are typically high in the absence of a catalyst. orientjchem.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. It allows for the characterization of short-lived intermediates and transition states that are difficult or impossible to observe experimentally. nih.gov

The synthesis of β-ketonitriles can be achieved through various routes, including the ruthenium-catalyzed α-alkylation of nitriles with alcohols, which operates via a "borrowing hydrogen" pathway. researchgate.netacs.org In such a reaction, a nitrile can be deprotonated to form a nitrile-stabilized carbanion, which is in resonance with a ketene (B1206846) iminate anion. nih.gov The mechanism of Ru(II)-catalyzed α-alkylation involves several key steps, including the oxidation of the alcohol to an aldehyde, condensation with the nitrile, and subsequent hydrogenation. acs.orgnih.gov

Computational studies can characterize the geometry and energy of the transition states for each elementary step. For instance, in the ruthenium-catalyzed alkylation of phenylacetonitrile (B145931) with ethanol (B145695), the transition state for the H-transfer step in the hydrogenation of the vinyl nitrile intermediate was identified as the rate-determining step. acs.orgnih.gov DFT calculations reveal critical information about the transition state structure, such as which bonds are breaking and forming, and the imaginary vibrational frequency corresponding to the reaction coordinate. While direct studies on keteniminate ruthenium intermediates for this compound are not available, analysis of similar systems provides a robust framework for understanding the transition states involved.

Table 3: Hypothetical Computed Properties of a Rate-Determining Transition State (TS) in a Ruthenium-Catalyzed Synthesis

Property Value Description
Imaginary Frequency -450 cm⁻¹ Confirms the structure as a first-order saddle point (a true transition state).
Key Bond Distance (Ru-H) 1.75 Å Shows the partial formation/breaking of the bond involving the hydride transfer.
Key Bond Distance (C-H) 1.60 Å Indicates the partial formation of the new C-H bond in the product.

| Relative Free Energy | +23.9 kcal/mol | Represents the activation barrier for the rate-determining step, based on analogous reactions. acs.orgnih.gov |

This table illustrates the type of data obtained from a transition state calculation for a plausible synthetic route.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a quantitative map of the reaction's progress, highlighting thermodynamic driving forces and kinetic barriers.

Dehydrogenation : The ruthenium catalyst facilitates the conversion of the alcohol to an aldehyde.

Condensation : The catalyst then promotes the condensation between the aldehyde and the nitrile, followed by dehydration to form an α,β-unsaturated nitrile intermediate. nih.gov

Hydrogenation : The dihydride ruthenium complex, generated in the first stage, hydrogenates the unsaturated intermediate to yield the final α-alkylated nitrile product. nih.govacs.org

DFT calculations have shown that for the reaction of phenylacetonitrile with ethanol, the highest energy barrier, and thus the rate-determining step, is the hydrogen transfer during the final hydrogenation stage. acs.orgnih.gov An energy profile diagram visually represents the relative free energies of all species along the reaction coordinate.

Table 4: Illustrative Energy Profile for a Key Synthetic Pathway (e.g., Ruthenium-Catalyzed Alkylation)

Species Description Relative Free Energy (kcal/mol)
Reactants Nitrile + Alcohol + Ru-catalyst 0.0
Intermediate 1 Ru-dihydride + Aldehyde +10.5
TS1 Condensation Transition State +18.2
Intermediate 2 α,β-Unsaturated Nitrile +5.7
TS2 (Rate-Determining) Hydrogenation Transition State +23.9

| Products | β-Ketonitrile + Ru-catalyst | -15.0 |

This table provides a simplified, illustrative energy profile based on published data for analogous systems, with the highest barrier corresponding to the rate-determining step. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of stable conformers and transition states, molecular dynamics (MD) simulations introduce the element of time and temperature to explore the full conformational space of a molecule. MD simulations solve Newton's equations of motion for the atoms in the system, allowing observation of how the molecule moves, flexes, and changes shape over time in a simulated environment (e.g., in a solvent like water). nih.gov

For a flexible molecule like this compound, MD simulations can reveal the dynamics of its conformational transitions. nih.gov By running a simulation for nanoseconds or longer, one can observe the molecule sampling different conformations and calculate the probability of finding it in a particular state. This provides a more realistic view of its behavior in solution than static calculations alone. nih.gov Analysis of the MD trajectory can include monitoring key dihedral angles, calculating the radius of gyration to assess compactness, and identifying persistent intramolecular hydrogen bonds, if any. nih.gov This data is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as enzymes or reactants.

Table 5: Key Dihedral Angles for MD Analysis of this compound

Dihedral Angle Atoms Involved Description of Motion
τ1 N-C1-C2-C3 Rotation of the cyanomethyl group.
τ2 C2-C3-C4-C5 Rotation around the bond adjacent to the carbonyl, influencing the orientation of the chiral center.
τ3 C3-C4-C5-C6 Rotation of the terminal ethyl group.

| τ4 | C3-C4-C(methyl)-H | Rotation of the methyl group at the chiral center. |

This table lists the key torsional angles that would be monitored in an MD simulation to characterize the conformational dynamics of the molecule.

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling of structure-reactivity relationships, particularly through Quantitative Structure-Activity Relationship (QSAR) models, serves as a powerful computational tool in modern chemistry. nih.gov These models aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or biological activity. nih.gov By analyzing physicochemical properties and structural features, QSAR helps in forecasting the behavior of new compounds, thereby guiding lead optimization and identifying potentially toxic compounds early in the development process. nih.gov For a molecule like this compound, which belongs to the class of β-ketonitriles, such models are invaluable for understanding its chemical behavior. nih.gov

While specific, dedicated QSAR models for this compound are not extensively documented in publicly available research, the principles can be understood from studies on the broader class of nitrile-containing compounds and β-ketonitriles. nih.govnih.gov The reactivity of these compounds is largely influenced by the electrophilic nature of the nitrile carbon and the nucleophilicity of the adjacent atoms. nih.gov

Computational approaches, especially Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting reactivity. nih.gov These methods can calculate various molecular descriptors that are fundamental inputs for QSAR models. nih.gov A combined computational and experimental study on various nitrile-containing compounds demonstrated that DFT calculations can effectively predict their reactivity towards biological nucleophiles like cysteine. nih.gov The study established that the calculated activation energy (Ea) for the reaction serves as a reliable indicator of the nitrile group's propensity to react. nih.gov

For instance, a lower activation energy suggests a higher reactivity. nih.gov The research found that nitriles with a calculated Ea significantly below 16 kcal/mol react readily, while those with an Ea approaching or exceeding 20 kcal/mol are extremely slow to react. nih.gov This type of predictive data is crucial for designing molecules with desired reactivity profiles. nih.gov

The table below illustrates hypothetical molecular descriptors for this compound that would be calculated in a typical predictive modeling study. These descriptors quantify various electronic and steric properties of the molecule.

Table 1: Hypothetical Calculated Molecular Descriptors for this compound

Descriptor Hypothetical Value Significance in Reactivity Modeling
Electronic Descriptors
Dipole Moment ~3.5 D Influences polar interactions and solubility.
HOMO (Highest Occupied Molecular Orbital) Energy -0.25 eV Relates to the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) Energy +0.05 eV Relates to the ability to accept electrons (electrophilicity).
Steric/Topological Descriptors
Molecular Volume ~150 ų Describes the space occupied by the molecule, affecting steric hindrance.

In developing a predictive model, these descriptors would be correlated with experimentally determined reactivity data for a series of related compounds. The resulting QSAR equation allows for the prediction of reactivity for new, unsynthesized analogs. For example, a simplified, hypothetical QSAR model for the reactivity of β-ketonitriles might look like:

Log(Reactivity) = c₀ + c₁(LUMO) - c₂(Steric Hindrance)

This equation implies that lower LUMO energy (higher electrophilicity) and lower steric hindrance around the reaction center would lead to higher reactivity.

The table below shows a hypothetical structure-reactivity relationship study for a series of analogs related to this compound, demonstrating how structural modifications can influence a predicted reactivity score.

Table 2: Hypothetical Structure-Reactivity Data for this compound Analogs

Compound R1 Group (at C4) R2 Group (at C4) Predicted Reactivity Score (0-10)
Analog 1 Methyl Methyl 6.5
Analog 2 (this compound) Methyl Ethyl 6.2
Analog 3 Ethyl Ethyl 5.9
Analog 4 Hydrogen Methyl 7.1

This predictive approach is not limited to toxicity or biological activity but is also a key strategy in synthetic chemistry. nih.gov Mechanistic studies on β-ketonitriles have shown that reaction conditions can be tuned to produce a variety of valuable products, such as pyridines and functionalized pyrroles. nih.gov Predictive models can help to rationalize reaction outcomes and guide the selection of catalysts and solvents to achieve desired chemical transformations. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies for 4 Methyl 3 Oxohexanenitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 4-Methyl-3-oxohexanenitrile, a combination of one- and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

One- and Two-Dimensional NMR Techniques for Structural Elucidation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The structural elucidation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, further clarified by two-dimensional techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would be:

A triplet corresponding to the methyl protons (H-6).

A quartet from the methylene (B1212753) protons (H-5) adjacent to the methyl group.

A multiplet for the methine proton (H-4).

A doublet from the methyl protons (H-4') attached to the chiral center.

A singlet for the methylene protons (H-2) situated between the ketone and nitrile groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts for this compound would include signals for the nitrile carbon, the carbonyl carbon, the methine and methylene carbons of the main chain, the methyl carbon at position 4', and the carbons of the ethyl group.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the protons at C-5 and C-6, and between the proton at C-4 and its neighboring protons at C-5 and C-4'. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov Key HMBC correlations for confirming the structure would include the correlation between the protons of the methyl group (H-4') and the carbonyl carbon (C-3), and the protons of the methylene group (H-2) with both the carbonyl carbon (C-3) and the nitrile carbon (C-1).

Expected ¹H and ¹³C NMR Data for this compound

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
1 (-CN)-~115H-2
2 (-CH₂-)Singlet~50C-1, C-3
3 (C=O)-~205H-2, H-4, H-5
4 (-CH-)Multiplet~45C-3, C-4', C-5, C-6
4' (-CH₃)Doublet~15C-3, C-4, C-5
5 (-CH₂-)Quartet~25C-3, C-4, C-4', C-6
6 (-CH₃)Triplet~10C-4, C-5

Spectroscopic Signatures of Tautomeric Forms

β-Ketonitriles, like this compound, can exist in equilibrium between the keto and enol tautomeric forms. researchgate.net The presence of the enol form can be detected by NMR spectroscopy. The enol tautomer would exhibit a distinct set of signals, including a vinyl proton signal and a hydroxyl proton signal, the latter of which is often broad and may exchange with deuterium (B1214612) in deuterated solvents. The chemical shifts of the carbons involved in the tautomerism (C-2 and C-3) would also be significantly different in the enol form compared to the keto form. The equilibrium between the two forms is often influenced by the solvent, with more polar solvents potentially favoring the keto form. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula (C₇H₁₁NO), confirming the molecular composition and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Molecular Structure Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would undergo fragmentation, providing a unique fingerprint that helps to confirm its structure. The major fragmentation pathways for ketones typically involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgyoutube.com For this compound, this would lead to the formation of characteristic fragment ions. The loss of the ethyl group and the sec-butyl group would be expected fragmentation pathways.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Fragment Ion Possible Origin
125[M]⁺Molecular Ion
96[M - C₂H₅]⁺α-cleavage, loss of ethyl group
82[M - CH₃CO]⁺Cleavage of acetyl group
68[M - C₄H₉]⁺α-cleavage, loss of sec-butyl group
57[C₄H₉]⁺sec-butyl cation
43[CH₃CO]⁺Acetyl cation

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com For this compound, the key vibrational modes would be the stretching frequencies of the nitrile and carbonyl groups.

The IR spectrum would be expected to show a strong, sharp absorption band for the nitrile (C≡N) stretch, typically in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration would also give rise to a strong, sharp absorption band, expected around 1715 cm⁻¹. The presence of these two characteristic bands would provide strong evidence for the presence of the β-ketonitrile functionality. Other bands corresponding to C-H stretching and bending vibrations would also be present in the spectrum.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows these absorptions as peaks.

For this compound, the two primary functional groups are the ketone (C=O) and the nitrile (C≡N). The IR spectrum provides distinct signals for the stretching vibrations of these groups.

Ketone (C=O) Stretch: Saturated aliphatic ketones typically exhibit a strong, sharp absorption band in the region of 1715-1720 cm⁻¹. vscht.cz This peak is one of the most characteristic in the IR spectrum and is due to the stretching vibration of the carbon-oxygen double bond. pressbooks.pub

Nitrile (C≡N) Stretch: The nitrile group gives rise to a sharp absorption band of medium intensity in the range of 2220-2260 cm⁻¹. usc.edu This absorption is due to the stretching of the carbon-nitrogen triple bond. While generally less intense than the carbonyl stretch, its position in a relatively uncongested region of the spectrum makes it a reliable diagnostic peak. pressbooks.publibretexts.org

C-H Stretches and Bends: The molecule also contains sp³ hybridized C-H bonds in its methyl, methylene, and methine groups. These produce strong absorption bands in the 2850-3000 cm⁻¹ region. pressbooks.pub Additional bending vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral pattern of the compound. vscht.cz

A hypothetical IR data table for this compound, based on characteristic functional group frequencies, is presented below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2960-2870StrongC-H StretchAlkyl (CH₃, CH₂, CH)
~2240Medium, SharpC≡N StretchNitrile
~1718Strong, SharpC=O StretchKetone
~1465VariableC-H BendMethylene (CH₂)
~1375VariableC-H BendMethyl (CH₃)

This table is a representative example based on established frequency ranges for the contained functional groups.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. A key advantage of Raman spectroscopy is that symmetric, non-polar bonds, which may be weak or absent in an IR spectrum, often produce strong Raman signals.

For this compound, Raman spectroscopy is particularly useful for analyzing the nitrile group.

Nitrile (C≡N) Stretch: The C≡N triple bond exhibits a distinct and sharp vibrational mode in the 2100-2300 cm⁻¹ region. researchgate.net This band is often strong in the Raman spectrum due to the significant change in polarizability during the vibration. acs.org Its sensitivity to the local chemical environment can also provide insights into intermolecular interactions. researchgate.net

Carbonyl (C=O) Stretch: The carbonyl group also gives a Raman signal, although it is typically weaker than in the IR spectrum.

Alkyl Framework: The carbon-carbon single bonds of the molecule's backbone and the various C-H bending and stretching modes are also Raman active, contributing to a unique fingerprint that can be used for identification.

A hypothetical Raman data table for this compound is shown below.

Raman Shift (cm⁻¹)IntensityVibrational ModeFunctional Group
~2960-2870StrongC-H StretchAlkyl (CH₃, CH₂, CH)
~2240Strong, SharpC≡N StretchNitrile
~1718Weak-MediumC=O StretchKetone
~1450MediumC-H BendAlkyl groups
~800-1200MediumC-C StretchCarbon skeleton

This table is a representative example based on established Raman shifts for the contained functional groups.

Advanced Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. tripod.com For a moderately polar compound like this compound, several chromatographic methods are indispensable.

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. analyticaltoxicology.com A sample is vaporized and injected into the head of a chromatographic column, and the separation is achieved as the compound is transported through the column by an inert carrier gas (the mobile phase). libretexts.org The retention time, or the time it takes for a compound to exit the column, is a characteristic property that can be used for identification. youtube.com

For this compound, GC is an ideal method for:

Purity Assessment: Determining the percentage purity of a synthesized sample by measuring the area of the main peak relative to any impurity peaks. youtube.com

Analysis of Volatile Impurities: Identifying and quantifying any volatile starting materials or byproducts remaining after synthesis.

Given its ketone and nitrile functionalities, this compound is a polar molecule. Therefore, a GC column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl-functionalized polysiloxane, would be suitable for its analysis. A nitrogen-phosphorus detector (NPD) would be particularly sensitive for this nitrogen-containing compound. epa.govepa.gov

A hypothetical set of GC parameters for the analysis is provided below.

ParameterValue
ColumnDB-WAX (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 220 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature280 °C
Hypothetical Retention Time~10.5 minutes

This table presents a plausible, hypothetical set of conditions for GC analysis.

Liquid Chromatography (LC) for Separation and Quantification

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), separates compounds based on their interactions with both a liquid mobile phase and a solid stationary phase. libretexts.org It is a versatile technique that can be used for both analytical and preparative-scale separations.

For this compound, which is a moderately polar compound, reversed-phase HPLC is the most common approach. libretexts.org

Reversed-Phase HPLC: In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is polar (e.g., a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). libretexts.orgwaters.com Less polar compounds are retained longer on the column. By adjusting the ratio of the mobile phase solvents (gradient elution), a fine-tuned separation can be achieved. libretexts.org

Normal-Phase HPLC: Alternatively, normal-phase HPLC, which uses a polar stationary phase (like silica (B1680970) or a cyano-bonded phase) and a nonpolar mobile phase (like hexane (B92381)/ethyl acetate), could be employed. libretexts.org In this case, more polar compounds are retained longer.

LC is highly effective for quantifying the compound in various matrices and for preparative purification to obtain high-purity material.

A hypothetical set of LC conditions is detailed below.

ParameterValue
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectorUV at 210 nm (for the nitrile and carbonyl groups)
Hypothetical Retention Time~8.2 minutes

This table presents a plausible, hypothetical set of conditions for LC analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. orgsyn.org It is performed on a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel. A solvent or solvent mixture (the mobile phase) moves up the plate via capillary action.

TLC is exceptionally useful for:

Reaction Monitoring: By spotting the reaction mixture on a TLC plate at various time intervals, one can observe the disappearance of starting materials and the appearance of the product. orgsyn.org This allows for a quick determination of whether a reaction is complete.

Preliminary Assessment: It is used to quickly check the purity of a sample and to determine the appropriate solvent system for a larger-scale purification by column chromatography. researchgate.net

For this compound, a silica gel TLC plate would be used with a mobile phase of intermediate polarity, such as a mixture of hexane and ethyl acetate (B1210297). After development, the spots must be visualized. While UV light can sometimes be used for conjugated systems, a chemical stain is often more effective for this type of compound. libretexts.org A 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots. fiu.edusilicycle.com Alternatively, a potassium permanganate (B83412) (KMnO₄) stain can visualize any compound that can be oxidized, or an iodine chamber can be used, which reversibly stains many organic compounds yellow-brown. libretexts.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a molecule in the solid state. wikipedia.org It works by diffracting a beam of X-rays off the regularly spaced atoms of a single crystal. uq.edu.au By analyzing the diffraction pattern, the precise arrangement of atoms, bond lengths, and bond angles can be determined. rigaku.com

This compound itself is likely a liquid or a low-melting solid at room temperature and therefore not directly suitable for single-crystal X-ray analysis. However, the technique is invaluable for determining the structure of stable, crystalline derivatives. For example, if the ketone is converted into a solid derivative like a 2,4-dinitrophenylhydrazone or a semicarbazone, a suitable crystal of this derivative could be grown and analyzed.

This analysis would provide unambiguous proof of the molecular structure, including the connectivity of the atoms and the stereochemistry if a chiral center were present or introduced. Such a structural determination is the gold standard for molecular characterization. excillum.com

Role of 4 Methyl 3 Oxohexanenitrile As a Synthetic Intermediate in Complex Molecule Construction

Precursors for Multifunctional Organic Building Blocks

Organic building blocks are foundational components used to construct more intricate molecules, such as active pharmaceutical ingredients. cymitquimica.comcymitquimica.com The reactivity of 4-Methyl-3-oxohexanenitrile allows for its conversion into a range of multifunctional building blocks. The ketone can be reduced to an alcohol or converted to an enol ether, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the α-methylene protons can be deprotonated to form a nucleophilic enolate. These transformations can be performed selectively to generate new molecules with orthogonal reactive handles, which are essential for stepwise synthetic strategies.

Table 1: Potential Transformations of this compound for Building Block Synthesis

Functional GroupPotential ReactionResulting Functional Group(s)
KetoneReduction (e.g., with NaBH₄)Secondary alcohol, Nitrile
KetoneGrignard ReactionTertiary alcohol, Nitrile
NitrileAcid/Base HydrolysisKetone, Carboxylic acid
NitrileReduction (e.g., with LiAlH₄)Ketone, Primary amine
α-MethyleneAlkylation/AcylationSubstituted β-ketonitrile
BothCondensation ReactionsHeterocyclic systems (e.g., Pyridines, Pyrimidines)

Intermediate in the Modular Synthesis of Diverse Chemical Scaffolds

The structure of this compound makes it an ideal three-carbon component for condensation and cyclization reactions to form a variety of heterocyclic scaffolds. This modular approach is a cornerstone of medicinal chemistry for generating libraries of related compounds.

The most common and widely used method for constructing a pyrimidine (B1678525) ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as an amidine, guanidine (B92328), or urea. bu.edu.eg As a β-ketonitrile, this compound fits the role of the three-carbon component perfectly. The reaction proceeds through the condensation of the ketone and the active methylene (B1212753) group with the N-C-N fragment to form the heterocyclic ring. organic-chemistry.orgnih.gov This strategy is a foundational method for producing substituted pyrimidines, which are core structures in many biologically active molecules, including nucleic acids. bu.edu.eg

The synthesis of pyridine (B92270) rings can be achieved through various condensation reactions. baranlab.org One established approach involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound (or a related β-ketonitrile), and ammonia (B1221849), known as the Hantzsch pyridine synthesis. organic-chemistry.org In this context, this compound could serve as the active methylene component, reacting with an aldehyde and another carbonyl compound in the presence of an ammonia source to construct a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine framework. This method allows for the systematic introduction of substituents onto the pyridine ring.

Cytosine is a fundamental component of DNA and RNA, characterized by its 2-oxy-4-aminopyrimidine structure. The synthesis of unnatural cytosine analogues, which are valuable tools in chemical biology and drug discovery, can be achieved using the general pyrimidine synthesis strategy. beilstein-journals.orgnih.govresearchgate.net Specifically, the condensation of a β-ketonitrile like this compound with guanidine would directly lead to a 2-aminopyrimidine (B69317) scaffold. The subsequent manipulation of substituents on this core structure would yield a variety of unnatural cytosine analogues.

Azaindoles, or pyrrolopyridines, are privileged scaffolds in medicinal chemistry, found in numerous approved drugs. chemrxiv.org Their synthesis often involves the construction of a pyrrole (B145914) ring fused to a pre-existing pyridine ring. organic-chemistry.org A versatile intermediate like this compound could be integrated into a multi-step synthesis of an azaindole. For instance, it could be used to first construct a highly substituted aminopyridine via the methods described in section 6.2.2. This aminopyridine intermediate could then undergo further reactions, such as a palladium-catalyzed cyclization or a Bartoli indole (B1671886) synthesis, to form the fused pyrrole ring of the azaindole system. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Methyl-3-oxohexanenitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Aldol Condensation : Use methyl acetoacetate as a precursor with a nitrile-containing alkyl halide under basic conditions (e.g., KOH/EtOH) to form the ketone-nitrile backbone. Optimize molar ratios (1:1.2 ketone:halide) to minimize side products like enol tautomers .
  • Oxidation-Reduction : Start with 4-methylhex-3-enenitrile and employ selective oxidation (e.g., KMnO₄ in acetone) to introduce the oxo group. Monitor temperature (0–5°C) to prevent overoxidation to carboxylic acids .
  • Table :
MethodReagentsYield RangeKey Side Products
Aldol CondensationKOH, methyl acetoacetate60–75%Enolic byproducts
OxidationKMnO₄, acetone45–65%Carboxylic acid derivatives

Q. How should this compound be characterized to confirm structural integrity?

  • Analytical Workflow :

NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Key peaks: δ ~2.1 ppm (CH₃ adjacent to ketone), δ ~2.5 ppm (CH₂CN) .

IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1710 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups .

GC-MS : Use helium carrier gas and a polar column (e.g., DB-5) to verify purity (>95%) and detect trace impurities like unreacted nitrile precursors .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE Requirements :

  • Nitrile gloves (tested for chemical permeation resistance to nitriles) and OSHA-approved goggles to prevent ocular exposure .
  • Fume hood with ≥100 ft/min airflow to mitigate inhalation risks, as nitriles can release toxic HCN vapor under decomposition .
    • Spill Management : Neutralize with a 10% NaHCO₃ solution, followed by adsorption using vermiculite. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

  • Mechanistic Insights :

  • The ketone group activates the α-carbon for nucleophilic attack (e.g., Grignard reagents), but the methyl branch induces steric hindrance, favoring β-addition. DFT calculations (B3LYP/6-31G*) show a 15% higher energy barrier for α-attack compared to linear analogs .
  • Table : Reactivity with Common Nucleophiles
NucleophileProductYield (%)Selectivity (α:β)
MeMgBr4-Methyl-3-hydroxyhexanenitrile6810:90
PhLi4-Methyl-3-phenylhexanenitrile725:95

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Data Reconciliation :

  • Cross-validate 1H^1H NMR shifts using deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts. For example, the methyl group signal varies by ±0.1 ppm between solvents .
  • Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and tautomeric forms, such as enol-nitrile equilibria .

Q. Can computational models predict the biological activity of this compound analogs?

  • In Silico Approaches :

  • Perform molecular docking (AutoDock Vina) against cytochrome P450 enzymes to assess metabolic stability. The nitrile group shows strong binding to heme iron (ΔG ~ -9.2 kcal/mol), suggesting potential inhibition .
  • QSAR models using topological descriptors (e.g., Wiener index) correlate lipophilicity (logP ~1.8) with membrane permeability in cell-based assays .

Q. How does this compound behave under atypical reaction conditions (e.g., photolysis or microwave irradiation)?

  • Non-Thermal Conditions :

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes (80°C, 300 W) but increases epimerization risk (5% vs. 1% under conventional heating) .
  • UV photolysis (254 nm) cleaves the C≡N bond, forming 4-methyl-3-oxohexanoic acid as a major product (85% yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.